

structural analysis of N-(2- phenoxyethyl)cyclohexanamine secondary amine

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Compound of Interest

Compound Name:	N-(2- phenoxyethyl)cyclohexanamine
CAS No.:	356532-64-4
Cat. No.:	B1504077

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An In-Depth Technical Guide to the Structural Analysis of **N-(2-phenoxyethyl)cyclohexanamine**

Introduction

N-(2-phenoxyethyl)cyclohexanamine is a secondary amine with a molecular structure that incorporates a cyclohexyl ring, a phenoxy group, and an ethyl linker. As a derivative of both cyclohexanamine and phenoxyethanol, this compound holds potential for applications in medicinal chemistry and materials science, where such scaffolds are often explored for their biological activity and physicochemical properties. The precise elucidation of its chemical structure is a critical prerequisite for any further investigation, ensuring the integrity of research and development activities. This guide provides a comprehensive overview of the analytical methodologies for the structural characterization of **N-(2-phenoxyethyl)cyclohexanamine**, tailored for researchers, scientists, and drug development professionals.

The nitrogen atom in **N-(2-phenoxyethyl)cyclohexanamine** is sp^3 hybridized, resulting in a trigonal pyramidal geometry. The molecule's structural complexity, arising from the combination of aliphatic and aromatic moieties, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography in the structural analysis of this secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For **N-(2-phenoxyethyl)cyclohexanamine**, both ^1H and ^{13}C NMR are indispensable.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **N-(2-phenoxyethyl)cyclohexanamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , $\text{DMSO-}d_6$) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H proton due to hydrogen bonding.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Acquire a standard ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - To confirm the presence of the N-H proton, a D_2O exchange experiment can be performed. Add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal will disappear or significantly diminish due to proton-deuterium exchange.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (phenoxy)	6.8 - 7.3	Multiplet	5H
-O-CH ₂ -	~4.0	Triplet	2H
-N-CH ₂ - (ethyl)	~2.9	Triplet	2H
-N-CH- (cyclohexyl)	~2.5	Multiplet	1H
N-H	0.5 - 5.0	Broad Singlet	1H
Cyclohexyl (-CH ₂ -)	1.0 - 1.9	Multiplets	10H

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) provides information on the number of different types of carbon atoms in the molecule.

Experimental Protocol

- **Sample Preparation:** Use the same sample prepared for ^1H NMR.
- **Instrument Setup:**
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This is the standard experiment where all C-H couplings are removed, and each unique carbon atom appears as a single line.
 - A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
- **Data Processing:** Process the FID similarly to ^1H NMR.

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)
Aromatic C-O	~158
Aromatic CH	114 - 129
Aromatic C (ipso)	~130
-O-CH ₂ -	~68
-N-CH- (cyclohexyl)	~58
-N-CH ₂ - (ethyl)	~48
Cyclohexyl CH ₂	25 - 35

Note: Chemical shifts are predictions and can vary based on solvent.

2D NMR Spectroscopy

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern.

Experimental Protocol

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique for GC-MS and provides detailed fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization

(ESI) are used, which typically result in less fragmentation and a prominent molecular ion peak.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation:
 - Nitrogen Rule: **N-(2-phenoxyethyl)cyclohexanamine** contains one nitrogen atom. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[\[1\]](#)
 - Alpha-Cleavage: The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[\[1\]](#) This results in the formation of a resonance-stabilized iminium ion.

Predicted Mass Spectrometry Data

- Molecular Formula: $C_{14}H_{21}NO$
- Molecular Weight: 219.32 g/mol
- Molecular Ion (M^+): An odd m/z value of 219 is expected, consistent with the nitrogen rule.[\[1\]](#)

m/z	Possible Fragment	Fragmentation Pathway
219	$[C_{14}H_{21}NO]^+$	Molecular Ion
126	$[C_8H_{16}N]^+$	Alpha-cleavage with loss of phenoxy radical
98	$[C_6H_{12}N]^+$	Alpha-cleavage with loss of phenoxyethyl radical
93	$[C_6H_5O]^+$	Phenoxy cation
77	$[C_6H_5]^+$	Phenyl cation

Experimental Workflow for Structural Elucidation

Caption: Integrated workflow for the structural elucidation of **N-(2-phenoxyethyl)cyclohexanamine**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm^{-1} .
- **Data Interpretation:** Identify the characteristic absorption bands for the functional groups present in **N-(2-phenoxyethyl)cyclohexanamine**.

Predicted FTIR Data

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
3300 - 3500	Secondary Amine (N-H)	Stretching
3000 - 3100	Aromatic C-H	Stretching
2850 - 2960	Aliphatic C-H	Stretching
~1600, ~1490	Aromatic C=C	Stretching
~1240	Aryl-O (Ether)	Asymmetric Stretching
~1040	Alkyl-O (Ether)	Symmetric Stretching
1100 - 1200	C-N	Stretching

The presence of a single, relatively sharp band in the 3300-3500 cm^{-1} region is a key indicator of a secondary amine.

X-ray Crystallography

If **N-(2-phenoxyethyl)cyclohexanamine** can be obtained as a single crystal of suitable quality, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol

- **Crystallization:** Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.
- **Data Collection:** Mount a selected crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Conclusion

The structural analysis of **N-(2-phenoxyethyl)cyclohexanamine** requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the primary framework of the molecular structure, while mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. FTIR spectroscopy offers rapid confirmation of the key functional groups. For an unequivocal determination of the three-dimensional structure, X-ray crystallography is the gold standard, provided a suitable crystal can be obtained. This comprehensive analytical approach ensures the accurate and reliable characterization of **N-(2-phenoxyethyl)cyclohexanamine**, which is fundamental for its potential applications in research and development.

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